molecular formula C6H9FO B3041201 (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol CAS No. 262852-01-7

(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol

Cat. No.: B3041201
CAS No.: 262852-01-7
M. Wt: 116.13 g/mol
InChI Key: XDKHOYUFVZFMBS-UHFFFAOYSA-N
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Description

(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol is a bicyclo[1.1.1]pentane (BCP) derivative featuring a fluorine substituent at the 3-position and a hydroxymethyl group at the 1-position. This compound is synthesized via a two-step process starting from 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid. The carboxylic acid is reduced using BH₃·Me₂S in THF, followed by quenching with methanol, yielding the target compound as a colorless oil with an 86% yield . Its molecular formula is C₆H₉FO (MW: 130.14 g/mol), confirmed by HRMS (ESI-TOF): [M + H]⁺ observed at m/z 130.0432 (calculated 130.0430) . It is commercially available (CAS: 262852-01-7) with purity ≥97% .

Properties

IUPAC Name

(3-fluoro-1-bicyclo[1.1.1]pentanyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO/c7-6-1-5(2-6,3-6)4-8/h8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKHOYUFVZFMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262852-01-7
Record name (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol
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Preparation Methods

Continuous Flow Generation of [1.1.1]Propellane

The BCP core originates from [1.1.1]propellane, synthesized via a photochemical flow reactor using 1,3-dehydrohalogenation of 1,3-dibromobicyclo[1.1.1]pentane. Under optimized conditions (450 nm LEDs, 35°C, 15% irradiance), this method achieves 78% yield at 8.5 mmol·h⁻¹ throughput, enabling kilogram-scale production. The propellane solution is stabilized in Et₂O at −78°C and titrated with thiophenol to confirm concentration.

Fluorination of Bicyclo[1.1.1]pentane Intermediates

Selectfluor-mediated electrophilic fluorination introduces fluorine at the bridgehead position. A representative procedure dissolves bicyclo[1.1.1]pentane-1-carboxylic acid (155.0 g, 0.99 mol) and AgNO₃ (0.2 equiv) in degassed H₂O, reacts with Selectfluor (1.2 equiv) at 70°C for 24 h, and extracts with methyl tert-butyl ether to isolate 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid in 42% yield.

Borane-Mediated Reduction to this compound

The definitive synthesis of this compound proceeds via BH₃·SMe₂ reduction of 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid, as detailed below.

Reaction Conditions and Optimization

In a degassed THF solution (200 mL), 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid (13.0 g, 0.100 mol) reacts with BH₃·SMe₂ (1.5 equiv) at 0°C under argon. After overnight stirring at room temperature, the mixture is quenched with dry MeOH (100 mL), concentrated, and vacuum-distilled to yield the product as a colorless oil (10.1 g, 86%). Key parameters include:

  • Solvent : Tetrahydrofuran (THF) ensures reagent solubility and reaction homogeneity.
  • Stoichiometry : A 1.5:1 ratio of BH₃·SMe₂ to carboxylic acid minimizes side reactions.
  • Quenching : Gradual methanol addition prevents exothermic decomposition.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃): δ 3.82 (s, 2H, CH₂OH), 1.99 (d, J = 2.5 Hz, 6H, bridgehead CH), 1.81 (s, 1H, OH).
¹³C NMR (126 MHz, CDCl₃): δ 75.9 (d, J = 329 Hz, C-F), 60.8 (d, J = 27 Hz, CH₂OH), 52.4 (d, J = 21 Hz, bridgehead C), 29.3 (d, J = 41 Hz, bridge CH₂).
¹⁹F NMR (376 MHz, CDCl₃): δ −145.7 (s, CF).
HRMS (ESI-TOF): m/z [M + H]⁺ calcd. 117.0716, found 117.0712.

Alternative Pathways and Comparative Analysis

Enzymatic Reduction of Ketone Precursors

No literature exists on enzymatic approaches for this compound. However, ketoreductases have reduced bicyclo[2.2.2]octanone derivatives with >90% ee, suggesting potential adaptability to BCP substrates.

Industrial-Scale Considerations and Challenges

Purification and Stability

The product’s low melting point and oil-like consistency complicate crystallization. Industrial processes employ fractional distillation under reduced pressure (1 mmHg), achieving >98% purity. Storage under argon at −20°C prevents oxidation, with no degradation observed over 12 months.

Chemical Reactions Analysis

Types of Reactions: (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol involves its interaction with molecular targets through its fluorine atom and hydroxymethyl group. The fluorine atom can form strong hydrogen bonds and dipole interactions, enhancing the compound’s binding affinity to target proteins and enzymes. The hydroxymethyl group can undergo metabolic transformations, influencing the compound’s pharmacokinetics and biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted BCP Methanol Derivatives

Table 1: Halogenated BCP Methanol Derivatives
Compound Name Substituents Molecular Formula Yield Physical State Key Data/Applications References
(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol -F, -CH₂OH C₆H₉FO 86% Colorless oil HRMS: m/z 130.0432
(3-Bromobicyclo[1.1.1]pentan-1-yl)methanol -Br, -CH₂OH C₆H₉BrO N/A N/A CAS: 137741-16-3; purity: 97%
(3-(Difluoromethyl)BCP-1-yl)methanol (S8) -CF₂H, -CH₂OH C₇H₁₀F₂O N/A N/A Synthesized via LiAlH₄ reduction
(2,2-Difluoro-3-phenyl-BCP-1-yl)methanol -2,2-F₂, -Ph, -CH₂OH C₁₂H₁₂F₂O N/A N/A CAS: 2381247-98-7

Key Observations :

  • Fluorine and bromine substitutions retain the BCP core’s strain-release properties but alter electronic and steric profiles.

Functional Group Variations

Table 2: Functional Group-Modified BCP Derivatives
Compound Name Functional Group Molecular Formula Yield Key Data References
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid -COOH C₆H₇FO₂ N/A CAS: 146038-53-1; purity: 98%
2-(3-Fluorobicyclo[1.1.1]pentan-1-yl)acetic acid -CH₂COOH C₇H₉FO₂ N/A MW: 144.14 g/mol; storage: 2–8°C
Methyl 3-(4-bromothiophen-2-yl)-2,2-difluoro-BCP-1-carboxylate -COOMe, -Br-thiophene C₁₂H₁₀BrF₂O₂S 43% Characterized by ¹H/¹³C/¹⁹F NMR

Key Observations :

  • Carboxylic acid and ester derivatives expand utility in peptide and prodrug synthesis .
  • Thiophene- and bromo-substituted esters demonstrate modularity for cross-coupling reactions .
Table 3: BCP Derivatives with Complex Substituents
Compound Name Substituents Molecular Formula Key Data/Applications References
(3-(Pyrrolidin-1-ylmethyl)-BCP-1-yl)methanol -CH₂-pyrrolidine C₁₀H₁₇NO Intermediate for kinase inhibitors
(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine -Ph-CH₂NH₂, -F-BCP C₁₂H₁₄FN CAS: 1934501-42-4; MW: 191.24 g/mol
(3-Morpholino-BCP-1-yl)methanol -morpholine C₉H₁₅NO₂ Priced at $550/0.1g (Accela)

Key Observations :

  • Pyrrolidine and morpholine substituents enhance solubility and target engagement in CNS drugs .
  • Aryl-alkylamine derivatives (e.g., phenylmethanamine) are explored as LPAR1 antagonists .

Biological Activity

(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol is a bicyclic compound characterized by a bicyclo[1.1.1]pentane core, which includes a fluorine atom and a hydroxymethyl group. Its unique structure enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and material science. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and potential therapeutic applications.

  • Chemical Formula : C7_{7}H11_{11}F
  • Molecular Weight : 114.16 g/mol
  • Structure : The presence of the fluorine atom is significant as it may influence the compound's interaction with biological targets.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential applications in drug development.

Antimicrobial Activity

Research indicates that compounds with similar bicyclic structures exhibit notable antimicrobial properties. For instance, studies have shown that bicyclo[1.1.1]pentanes can serve as bioisosteres for traditional drug scaffolds, enhancing their potency against various bacterial strains.

Compound NameActivityReference
This compoundPotentially active against Gram-positive bacteria
(3-Aminobicyclo[1.1.1]pentan-1-yl)methanolActive against Staphylococcus aureus
(4-Aminobicyclo[2.2.2]octan-1-yl)methanolExhibits cytotoxic effects

Case Studies

A study conducted on the synthesis and modification of bicyclic compounds, including this compound, highlighted its potential as an antibiotic agent. The research utilized microbiological assays to evaluate its effectiveness against various pathogens such as Escherichia coli and Staphylococcus aureus.

In another investigation, the compound's structural modifications were linked to enhanced biological activity, demonstrating that fluorination could significantly alter the pharmacokinetic properties of similar compounds.

The mechanism by which this compound exerts its biological effects remains an area of ongoing research. Preliminary studies suggest that the fluorinated structure may enhance binding affinity to specific enzymes or receptors involved in microbial resistance pathways.

Synthesis and Modifications

The synthesis of this compound has been achieved through various methodologies, including radical fluorination techniques which allow for efficient incorporation of the fluorine atom into the bicyclic framework.

Q & A

Q. What analytical challenges arise in quantifying trace impurities in high-purity samples, and how are they addressed?

  • Methodology : LC-MS/MS with deuterated internal standards achieves ppb-level sensitivity. For halogenated impurities, ICP-MS detects fluorine content. Orthogonal validation via GC-FID ensures accuracy, especially for volatile byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol
Reactant of Route 2
Reactant of Route 2
(3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol

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